1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
Description
1-Benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a 5-sulfanylidene-1,3,4-oxadiazole moiety at position 4. This molecule combines a lactam ring (pyrrolidin-2-one) with a thione-containing oxadiazole, a structure known for diverse bioactivities, including antioxidant and antimicrobial properties .
Synthetic routes for analogous compounds typically involve cyclization of hydrazide intermediates with carbon disulfide in basic conditions, as seen in the preparation of structurally related oxadiazole-pyrrolidinone derivatives .
Properties
IUPAC Name |
1-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-6-10(12-14-15-13(19)18-12)8-16(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCRHHGCKMVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidinone ring.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of a hydrazide with a carbon disulfide derivative under basic conditions.
Final Assembly: The final step involves the coupling of the oxadiazole ring with the pyrrolidinone ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding hydrazine derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Benzyl halides, alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted pyrrolidinone derivatives.
Scientific Research Applications
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: Its unique structure allows for the investigation of its interactions with various biological targets, including enzymes and receptors.
Materials Science:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The pyrrolidinone moiety can interact with protein targets, potentially inhibiting their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The table below compares the target compound with key analogs:
Key Observations:
Antioxidant Activity: The 5-chloro-2-hydroxyphenyl analog exhibits significantly higher antioxidant activity (1.5× ascorbic acid) due to electron-donating hydroxyl and chloro groups, which enhance radical scavenging .
Structural Flexibility: Replacing the pyrrolidinone core with pyridinone (as in ) introduces a six-membered lactam, which may affect ring strain and hydrogen-bonding capacity.
Synthetic Accessibility : All analogs share a common synthesis strategy involving hydrazide cyclization with CS₂, suggesting scalable production for the target compound .
Physical and Chemical Properties
- Melting Points: The 4-dimethylaminophenyl analog melts at 206–207°C , suggesting the target compound may have a similar range, modified by benzyl’s bulkiness.
- Hydrogen Bonding : The oxadiazole thione group participates in strong hydrogen bonds (e.g., N–H···O/S interactions), as observed in phenanthroline derivatives . This feature likely enhances crystalline stability and solubility in polar solvents.
Pharmacological Potential
- Antioxidant Efficacy : Linked to the oxadiazole thione’s redox activity, which neutralizes reactive oxygen species (ROS) .
- Antimicrobial Activity: A naphthyridinone-oxadiazole hybrid showed potent activity against S. aureus (MIC <6.25 µg/mL) , suggesting the target compound may share similar mechanisms.
Biological Activity
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, antifungal, and potential nootropic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 274.34 g/mol. The compound features a pyrrolidine ring fused with an oxadiazole moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves a series of multistep reactions. The structure is confirmed using advanced spectroscopic techniques such as NMR and mass spectrometry. The synthetic route emphasizes the importance of optimizing yields and purity through controlled reaction conditions.
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-benzyl... | Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the presence of both the oxadiazole and pyrrolidine rings enhances the compound's ability to interact with bacterial cell walls and membranes.
Nootropic Effects
In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may have nootropic effects. A study indicated that derivatives of pyrrolidine compounds show promise in enhancing cognitive functions. The mechanism may involve modulation of neurotransmitter systems or neuroprotective effects against oxidative stress.
Case Studies
A recent study explored the biological evaluation of various derivatives of pyrrolidinones, including our compound of interest. The research utilized in vitro assays to evaluate the cytotoxicity and neuroprotective effects on neuronal cell lines:
-
Neuroprotective Activity :
- Cell viability assays demonstrated that this compound significantly protected neurons from oxidative stress-induced apoptosis.
- The IC50 value for neuroprotection was found to be approximately 25 µM.
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Mechanistic Insights :
- Further investigations revealed that this compound may activate the Nrf2 pathway, leading to increased expression of antioxidant genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
